4-クロロ-3-メチル-2-ニトロアニリン

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

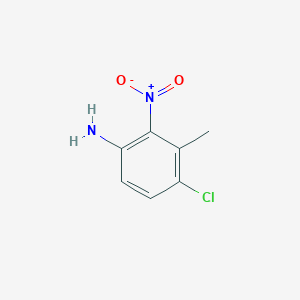

4-Chloro-3-methyl-2-nitroaniline is an organic compound with the molecular formula C7H7ClN2O2 It is a derivative of aniline, where the aniline ring is substituted with a chlorine atom, a methyl group, and a nitro group

科学的研究の応用

4-Chloro-3-methyl-2-nitroaniline has several applications in scientific research:

Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

Materials Science: The compound is used in the development of dyes and pigments due to its chromophoric properties.

Nonlinear Optical Materials: Research has shown that derivatives of nitroanilines exhibit nonlinear optical properties, making them useful in the field of optoelectronics and photonics.

Pharmaceuticals: It is used as an intermediate in the synthesis of various pharmaceutical compounds.

作用機序

Target of Action

Nitro compounds, such as 4-chloro-3-methyl-2-nitroaniline, are known to interact with various biological molecules and can potentially affect multiple targets .

Mode of Action

The mode of action of 4-Chloro-3-methyl-2-nitroaniline involves its interaction with its targets. The nitro group in the compound can undergo various chemical reactions, including reduction and nucleophilic aromatic substitution . These reactions can lead to changes in the targets, potentially altering their function .

Biochemical Pathways

Nitro compounds are known to undergo various reactions, including nitration, reduction, and conversion from the nitro group to an amine . These reactions can potentially affect various biochemical pathways.

Pharmacokinetics

One study suggests that the compound is absorbed following oral or intravenous administration .

Result of Action

Nitro compounds can potentially cause various effects, including methemoglobinemia, which is characterized by chocolate-brown colored blood, headache, weakness, dizziness, breath shortness, cyanosis (bluish skin due to deficient oxygenation of blood), rapid heart rate, unconsciousness, and possible death .

Action Environment

The action, efficacy, and stability of 4-Chloro-3-methyl-2-nitroaniline can be influenced by various environmental factors. Additionally, when released into the soil, it may undergo covalent chemical bonding with humic materials, which can result in its chemical alteration to a latent form and tight absorption .

準備方法

Synthetic Routes and Reaction Conditions

4-Chloro-3-methyl-2-nitroaniline can be synthesized through a multi-step process involving nitration and halogenation reactions. One common method involves the nitration of 3-methyl-4-chloroaniline. The nitration reaction typically uses a mixture of concentrated nitric acid and sulfuric acid as nitrating agents. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the aromatic ring.

Industrial Production Methods

In industrial settings, the production of 4-chloro-3-methyl-2-nitroaniline may involve large-scale nitration processes using continuous flow reactors. These reactors allow for precise control of reaction parameters, such as temperature, concentration, and flow rates, ensuring high yields and purity of the final product. The crude product is then purified through recrystallization or distillation techniques.

化学反応の分析

Types of Reactions

4-Chloro-3-methyl-2-nitroaniline undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reducing agents like tin(II) chloride.

Substitution: The chlorine atom can be substituted with other nucleophiles through nucleophilic aromatic substitution reactions. Common nucleophiles include amines, thiols, and alkoxides.

Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate or chromic acid.

Common Reagents and Conditions

Reduction: Hydrogen gas with palladium on carbon catalyst, or tin(II) chloride in hydrochloric acid.

Substitution: Nucleophiles such as amines, thiols, and alkoxides in the presence of a base like sodium hydroxide.

Oxidation: Potassium permanganate or chromic acid under acidic conditions.

Major Products Formed

Reduction: 4-Chloro-3-methyl-2-aminoaniline.

Substitution: Various substituted anilines depending on the nucleophile used.

Oxidation: 4-Chloro-3-nitrobenzoic acid.

類似化合物との比較

4-Chloro-3-methyl-2-nitroaniline can be compared with other nitroaniline derivatives:

4-Chloro-2-nitroaniline: Similar in structure but with the nitro group in a different position, affecting its reactivity and applications.

4-Methyl-2-nitroaniline: Lacks the chlorine atom, which influences its chemical properties and reactivity.

2-Chloro-4-nitroaniline: Another positional isomer with different chemical behavior due to the position of the substituents

These comparisons highlight the unique properties of 4-chloro-3-methyl-2-nitroaniline, such as its specific reactivity patterns and applications in various fields.

生物活性

4-Chloro-3-methyl-2-nitroaniline (C₇H₇ClN₂O₂) is an organic compound that belongs to the nitroaniline class, which is notable for its diverse biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

4-Chloro-3-methyl-2-nitroaniline features a chloro group, a methyl group, and a nitro group attached to an aniline structure. Its molecular formula is C₇H₇ClN₂O₂, and it is characterized by its yellow crystalline appearance. The presence of the chlorine atom affects its reactivity and biological activity compared to similar compounds.

Biological Activities

1. Antimicrobial Properties

Research indicates that nitroaniline derivatives, including 4-chloro-3-methyl-2-nitroaniline, exhibit significant antimicrobial activity. These compounds have been tested against various bacterial strains and have shown effectiveness in inhibiting growth, particularly in Gram-positive bacteria. The mechanism of action often involves disruption of bacterial cell walls or interference with protein synthesis.

2. Cytotoxicity Studies

Cytotoxicity assays have demonstrated that 4-chloro-3-methyl-2-nitroaniline can induce apoptosis in cancer cell lines. Studies have reported IC50 values indicating the concentration required to inhibit cell growth by 50%, suggesting potential applications in cancer therapy. The specific pathways involved in apoptosis induction include mitochondrial dysfunction and activation of caspases.

3. Enzyme Inhibition

This compound has been explored for its ability to inhibit various enzymes, including those involved in metabolic pathways. For example, studies have highlighted its role as an inhibitor of certain kinases, which are crucial in cancer cell proliferation and survival.

Table 1: Summary of Biological Activities

Case Studies

Case Study 1: Antimicrobial Efficacy

In a study published in the Journal of Antimicrobial Chemotherapy, 4-chloro-3-methyl-2-nitroaniline was tested against Staphylococcus aureus and Escherichia coli. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for S. aureus, demonstrating its potential as an antimicrobial agent in clinical settings.

Case Study 2: Cancer Cell Apoptosis

A research article in Cancer Letters investigated the apoptotic effects of 4-chloro-3-methyl-2-nitroaniline on human breast cancer cells (MCF-7). The study found that treatment with the compound resulted in a dose-dependent increase in apoptotic markers, including cleaved PARP and activated caspases.

Metabolic Pathways

The metabolism of 4-chloro-3-methyl-2-nitroaniline involves enzymatic processes that convert it into various metabolites. These metabolites may retain or enhance biological activity, contributing to the compound's overall therapeutic potential. Research has identified specific enzymes involved in these metabolic pathways, suggesting avenues for further investigation into bioactivation and detoxification processes.

特性

IUPAC Name |

4-chloro-3-methyl-2-nitroaniline |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7ClN2O2/c1-4-5(8)2-3-6(9)7(4)10(11)12/h2-3H,9H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYHHJCSQFNOFDU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1[N+](=O)[O-])N)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7ClN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.59 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。